
9-Oxo-9H-fluorene-2,7-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-9H-fluorene-2,7-dicarbaldehyde is an organic compound with the molecular formula C15H8O3 It is a derivative of fluorene, characterized by the presence of two aldehyde groups at the 2 and 7 positions and a ketone group at the 9 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-fluorene-2,7-dicarbaldehyde typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-2,7-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete oxidation and formation of the desired aldehyde groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters helps in achieving higher efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxo-9H-fluorene-2,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: 9-Oxo-9H-fluorene-2,7-dicarboxylic acid.
Reduction: 9-Hydroxy-9H-fluorene-2,7-dicarbaldehyde.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Oxo-9H-fluorene-2,7-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-Oxo-9H-fluorene-2,7-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its potential therapeutic effects, such as inhibition of enzyme activity and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Oxo-9H-fluorene-2,7-dicarboxylic acid
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-decylamide
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-dibutylamide
Uniqueness
Compared to similar compounds, 9-Oxo-9H-fluorene-2,7-dicarbaldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
134718-90-4 |
|---|---|
Molekularformel |
C15H8O3 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
9-oxofluorene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C15H8O3/c16-7-9-1-3-11-12-4-2-10(8-17)6-14(12)15(18)13(11)5-9/h1-8H |
InChI-Schlüssel |
RZRSCFXGJUCBJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)C(=O)C3=C2C=CC(=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
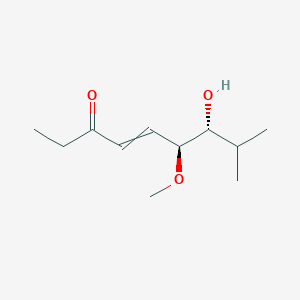



![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
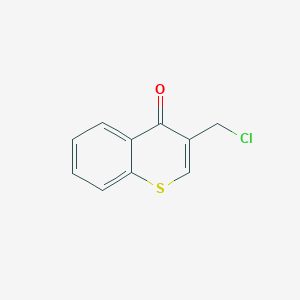
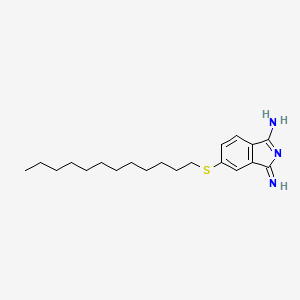

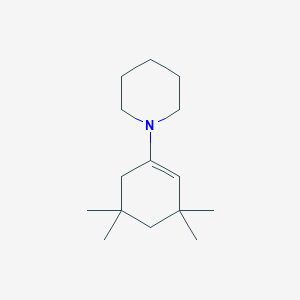
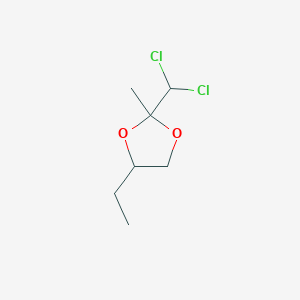
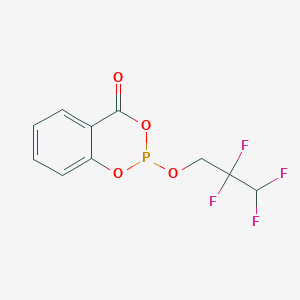
![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)
